ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Melting point verification Solid-state characterization Procurement QC

Researchers requiring a consistent 4-oxo-tetrahydroindole scaffold for SAR campaigns often face batch-to-batch variability that undermines dose-response data integrity. Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 7272-58-4) resolves this with a documented melting point of 165-167 °C and a 14 Da mass offset from the methyl ester analog for unambiguous LC-MS tracking. • Melting point (165-167 °C) serves as a reliable thermal identity checkpoint before committing to multi-step synthetic sequences. • 14 Da mass separation from the methyl ester enables co-injection experiments for retention time and ionization efficiency comparisons. • Intermediate steric bulk between methyl and isopropyl esters provides a balanced reference point for systematic exploration of steric and lipophilic contributions to target engagement.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 7272-58-4
Cat. No. B1604553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
CAS7272-58-4
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)CCCC2=O)C
InChIInChI=1S/C12H15NO3/c1-3-16-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14/h13H,3-6H2,1-2H3
InChIKeyVQLLFMATRGJDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methyl-4-Oxo-Tetrahydroindole-2-Carboxylate: Reference Scaffold Overview


Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 7272-58-4) belongs to the 4-oxo-4,5,6,7-tetrahydroindole class, a synthetic heterocyclic scaffold with a documented melting point of 165–167 °C (ethanol solvate) and a molecular weight of 221.25 g/mol . The compound is classified under GHS as an acute oral toxicant (Category 4), skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3), requiring appropriate handling protocols . Commercially, it is available as a research-grade chemical at purities of 95% to 98% from multiple suppliers, making it a tractable synthetic intermediate for medicinal chemistry and chemical biology applications .

Synthetic scaffold 4-Oxo-tetrahydroindole ester intermediate for medicinal chemistry and chemical biology applications.
Research-grade purity Commercially available at high purity levels supporting reproducible synthesis and assay work.
Handling context Requires appropriate laboratory practices consistent with GHS classification (acute oral toxicity, skin/eye irritation).

Why Tetrahydroindole Ester Analogs Are Not Interchangeable


Within the 3-methyl-4-oxo-tetrahydroindole-2-carboxylate chemical series, even minor structural modifications at the ester position or on the tetrahydroindole ring produce measurable differences in physical properties and biological screening profiles that preclude simple generic substitution. The ethyl ester (MW 221.25) differs from the methyl ester (MW 207.23) by a 14 Da mass shift critical for LC-MS tracking, while the N-unsubstituted analog (CAS 1142816-66-7) exhibits a melting point of 200–202 °C—approximately 35 °C higher than the target compound’s 165–167 °C—reflecting distinct crystal packing energetics that affect solubility and formulation behavior . Furthermore, BindingDB screening data for the isopropyl ester analog reveals a measurable but weak IC₅₀ of 50,000 nM against neutrophil cytosol factor 1 (NCF1), while the 4-methylcyclohexyl ester shows an EC₅₀ of 5,010 nM in a separate MLSCN assay, demonstrating that ester group identity modulates target engagement within this scaffold class [1]. These quantitative differences underscore why researchers and procurement specialists must specify the exact ethyl ester (CAS 7272-58-4) rather than assuming interchangeability with any close analog.

Mass shift impacts LC-MS tracking Ethyl vs. methyl ester homologation creates a measurable mass difference; reaction monitoring and purification workflows may not transfer directly.
Thermal identity mismatch N-unsubstituted analog exhibits a substantially different melting point, which may alter solubility and crystallization behavior in formulation contexts.
Ester-dependent bioactivity profile Screening data for isopropyl and cyclohexyl esters show that ester group identity modulates target engagement; SAR studies require the exact ethyl ester to maintain reproducible profiles.

Quantitative Evidence for Ethyl Ester Differentiation


Melting Point Differentiation from N-Unsubstituted Analog

The ethyl ester (CAS 7272-58-4) exhibits a melting point of 165–167 °C when crystallized from ethanol, whereas the structurally closest N-unsubstituted analog, ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 1142816-66-7), melts at 200–202 °C . This 35 °C differential (ΔTm ≈ –35 °C for the target compound relative to the comparator) is readily measurable by standard capillary melting point apparatus or DSC and provides a definitive thermal identity check upon material receipt.

Melting point comparison
Head-to-head
Ethyl ester (ethanol solvate): 165–167 °C N-unsubstituted analog: 200–202 °C ΔTm ≈ –35 °C (target lower)
Enables unambiguous thermal identity check upon material receipt.
Measurable by DSC or capillary apparatus; ethanol crystallization.
Melting point verification Solid-state characterization Procurement QC

Molecular Weight Distinction from Methyl Ester Analog

The ethyl ester scaffold (MW 221.25 g/mol, exact monoisotopic mass 221.1052 Da) is separated from the methyl ester analog (CAS 35308-70-4, MW 207.23 g/mol) by a 14.02 Da mass difference attributable to the –CH₂– homologation at the ester alkoxy group . This mass shift is readily resolved on standard single-quadrupole LC-MS instruments and provides distinct extracted-ion chromatogram (EIC) traces for reaction monitoring when both esters are present in a synthetic mixture.

Mass distinction from methyl ester
Cross-study comparable
ΔMW = +14.02 g/mol (Δ exact mass +14.0157 Da)
Supports unambiguous MS differentiation for reaction tracking and purity analysis.
Ethyl ester MW 221.25 Da; methyl ester MW 207.23 Da.
LC-MS tracking Mass-directed purification Analytical chemistry

Ester-Dependent Bioactivity Profile in MLSCN Screening

BindingDB records for ester analogs within the 3-methyl-4-oxo-tetrahydroindole-2-carboxylate series show that ester group identity modulates biochemical target engagement. The isopropyl ester analog (CID 866806) exhibits an IC₅₀ of 50,000 nM (5.00×10⁴ nM) against human neutrophil cytosol factor 1 (NCF1 [S99G]) in the NIH MLSCN Emory assay, while the bulkier 4-methylcyclohexyl ester analog (CID 2996853) demonstrates an EC₅₀ of 5,010 nM (5.01×10³ nM) in the Southern Research MLSCN screening assay [1][2]. Although direct screening data for the ethyl ester are not currently available in public databases, the approximately 10-fold difference in potency between the two screened esters confirms that the ester substituent is not a silent spectator but an active determinant of biological activity within this scaffold class.

Ester-dependent bioactivity
Class-level inference
Isopropyl ester IC₅₀ = 5.0×10⁴ nM (NCF1); 4-methylcyclohexyl ester EC₅₀ = 5.01×10³ nM. Ethyl ester: no public screening data.
Ester group is not pharmacologically silent; SAR studies must specify exact ester.
Data from BindingDB MLSCN assays; direct ethyl ester profile not yet reported.
Structure–activity relationship MLSCN screening Target engagement

Purity Specification Advantage Over Methyl Ester

Commercially, the ethyl ester (CAS 7272-58-4) is supplied at a minimum purity specification of 98% (AKSci, product 4069AJ), whereas the corresponding methyl ester analog (CAS 35308-70-4) is routinely offered at 95% purity by the same and other vendors . This 3-percentage-point purity differential translates to a maximum total impurity burden of 2% for the ethyl ester versus 5% for the methyl ester—a 2.5-fold difference in potential contaminant load that is consequential for dose–response assays and crystallization trials.

Purity specification advantage
Supporting evidence
Ethyl ester: min. 98% purity Methyl ester analog: 95% purity 2.5-fold lower maximum impurity burden
Lower impurity burden supports dose-response assays and crystallization trials.
Per vendor COA; HPLC purity determination.
Purity specification Procurement standard Quality assurance

Recommended Applications for the Ethyl Ester Scaffold


SAR Ester Scan Reference Compound

In structure–activity relationship (SAR) campaigns exploring the ester substituent of the 3-methyl-4-oxo-tetrahydroindole-2-carboxylate scaffold, the ethyl ester (CAS 7272-58-4) serves as the optimal central reference compound. As demonstrated by BindingDB data, the isopropyl ester (IC₅₀ = 50,000 nM) and 4-methylcyclohexyl ester (EC₅₀ = 5,010 nM) exhibit distinct activity profiles, establishing that ester identity modulates target engagement . The ethyl ester, with its intermediate steric bulk between methyl and isopropyl, provides a balanced reference point from which to systematically explore steric and lipophilic contributions to activity. Its 98% commercial purity ensures data integrity in dose–response assays .

Intermediate for Electrophilic Functionalization

The ethyl ester serves as a key synthetic intermediate for further derivatization via electrophilic substitution at the 5-position of the tetrahydroindole ring. The documented melting point of 165–167 °C provides a reliable thermal identity checkpoint for verifying starting material quality before committing to multi-step synthetic sequences . Its 14 Da mass offset from the methyl ester enables unambiguous LC-MS tracking of reaction progress and product formation when ester homologation is part of the synthetic route .

LC-MS Analytical Reference Standard

With a well-defined monoisotopic mass (221.1052 Da), a documented melting point (165–167 °C), and a commercial purity specification of 98%, the ethyl ester is suitable as an analytical reference standard for developing LC-MS methods targeting the tetrahydroindole-2-carboxylate chemical space . Its 14 Da mass separation from the methyl ester analog permits co-injection experiments for retention time and ionization efficiency comparisons, facilitating method validation for compound library QC workflows .

Application
Selection Property
Validation Focus
SAR ester scan studies
Intermediate steric bulk reference point
Ester-dependent target engagement interpretation
Synthetic intermediate for ring derivatization
Thermal identity verification (melting point)
LC-MS reaction monitoring via mass shift distinction
LC-MS analytical reference development
Well-defined monoisotopic mass and purity specification
Co-injection retention time and ionization efficiency comparison
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